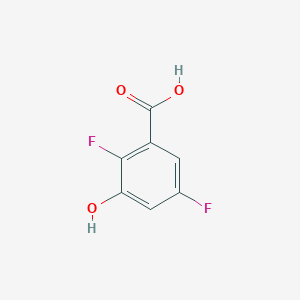

2,5-Difluoro-3-hydroxybenzoic acid

Description

Historical Context of Fluorine in Pharmaceutical and Agrochemical Chemistry

The introduction of fluorine into bioactive molecules is a relatively modern yet profoundly impactful strategy in the development of pharmaceuticals and agrochemicals. The history of fluorine chemistry dates back to the 19th century with the isolation of elemental fluorine by Henri Moissan in 1886. However, its application in life sciences began to flourish in the mid-20th century.

In medicinal chemistry, the use of fluorine became a common practice in the late 1950s, particularly in the steroid field. apolloscientific.co.uk Researchers discovered that replacing hydrogen with fluorine could dramatically alter a molecule's properties, including its potency, metabolic stability, and how it binds to biological targets. globalresearchonline.net This led to the development of numerous successful drugs, from anti-inflammatory agents and anesthetics to anticancer and antiviral medications. google.combldpharm.com

Similarly, the field of agrochemistry was revolutionized by the incorporation of fluorine. Beginning in the mid-20th century with the development of fluorinated insecticides, the practice has expanded to include a wide array of herbicides and fungicides. nih.gov The strategic placement of fluorine atoms can enhance the efficacy and selectivity of these agents, leading to more effective crop protection with potentially reduced environmental impact. nih.govsemanticscholar.org This has made organofluorine chemistry a crucial tool in modern agriculture. nih.govmdpi.com

Structural Characteristics of Fluoroaromatic Carboxylic Acids

Fluoroaromatic carboxylic acids are a subgroup of aromatic compounds characterized by a benzene (B151609) ring substituted with at least one fluorine atom and a carboxylic acid group (-COOH). The defining features of these molecules are dictated by the properties of fluorine and its interaction with the aromatic system.

Fluorine is the most electronegative element, and its presence on a benzene ring significantly influences the molecule's electronic properties. This high electronegativity can alter the acidity (pKa) of the carboxylic acid group and affect the molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn impacts its pharmacokinetic behavior. apolloscientific.co.ukwikipedia.org

| Property | Influence of Fluorine Substitution | General Consequence for Bioactivity |

|---|---|---|

| Acidity (pKa) | Generally increases the acidity of the carboxylic acid group due to the electron-withdrawing nature of fluorine. | Can affect the molecule's charge at physiological pH, influencing solubility and interaction with biological targets. |

| Lipophilicity (logP/logD) | Can increase or decrease lipophilicity depending on the position and number of fluorine atoms. | Impacts membrane permeability, absorption, distribution, and excretion. |

| Metabolic Stability | The strength of the C-F bond often blocks metabolic oxidation at that site. | Can lead to a longer half-life and improved bioavailability of a drug. |

| Binding Interactions | Can form unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets. | May enhance the binding affinity and selectivity for the target enzyme or receptor. |

Positional Isomerism in Difluoro-Hydroxybenzoic Acids

Positional isomerism is a critical concept when studying substituted benzene rings. Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of difluoro-hydroxybenzoic acids, the molecular formula is C7H4F2O3, but the positions of the two fluorine atoms and one hydroxyl group on the benzoic acid scaffold can vary, leading to numerous distinct isomers.

Each positional isomer will have a unique set of physical and chemical properties. The specific placement of the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group relative to the carboxylic acid group and to each other creates a different electronic environment on the aromatic ring. This, in turn, influences the molecule's acidity, polarity, and three-dimensional shape. researchgate.netrasayanjournal.co.in

For example, a study of non-fluorinated hydroxybenzoic acid isomers demonstrated that the position of the hydroxyl group significantly affects properties like intramolecular hydrogen bonding, which is observed in 2-hydroxybenzoic acid (salicylic acid) but not its other isomers. researchgate.netresearchgate.net This structural constraint can have a profound impact on the molecule's biological activity. When fluorine atoms are added to this system, the number of possible isomers and the complexity of these interactions increase further. The study of these different isomers is crucial for understanding structure-activity relationships (SAR), which is the principle that the biological effect of a compound is directly related to its chemical structure.

| Compound Name | CAS Number | Substitution Pattern |

|---|---|---|

| 2,3-Difluoro-4-hydroxybenzoic acid | 175968-39-5 | F at C2, C3; OH at C4 |

| 2,4-Difluoro-3-hydroxybenzoic acid | Not Available | F at C2, C4; OH at C3 |

| 3,4-Difluoro-2-hydroxybenzoic acid | Not Available | F at C3, C4; OH at C2 |

| 3,5-Difluoro-2-hydroxybenzoic acid | 84376-20-5 | F at C3, C5; OH at C2 |

| 2,3-Difluoro-5-hydroxybenzoic acid | Not Available | F at C2, C3; OH at C5 |

Rationale for Research Focus on 2,5-Difluoro-3-hydroxybenzoic Acid

The specific research interest in 2,5-Difluoro-3-hydroxybenzoic acid stems from its potential as a building block for novel therapeutic agents. While direct research on this particular isomer is not extensively published, the rationale can be inferred from studies on related compounds.

Hydroxybenzoic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.com For instance, 2,5-dihydroxybenzoic acid (gentisic acid) has been investigated for its antioxidant and anti-inflammatory effects. globalresearchonline.netmdpi.com

The introduction of fluorine atoms into such biologically active scaffolds is a well-established strategy in medicinal chemistry to enhance potency and improve pharmacokinetic properties. semanticscholar.org Fluorinated benzoic acid derivatives, in particular, are recognized as important intermediates in the synthesis of modern antimicrobial drugs, such as fluoroquinolone antibiotics. google.comsemanticscholar.org

Therefore, the research focus on 2,5-Difluoro-3-hydroxybenzoic acid is driven by the hypothesis that this specific combination and arrangement of functional groups—a carboxylic acid, a hydroxyl group, and two fluorine atoms—could yield a molecule with unique and potentially superior biological activity. Scientists synthesize and study specific isomers like this one to systematically explore the structure-activity relationship and to discover new lead compounds for drug development. The precise 2,5-difluoro-3-hydroxy substitution pattern offers a unique electronic and steric profile that may lead to optimized interactions with biological targets, making it a valuable candidate for further investigation in the quest for new and more effective medicines.

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H4F2O3 |

|---|---|

Poids moléculaire |

174.10 g/mol |

Nom IUPAC |

2,5-difluoro-3-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4F2O3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12) |

Clé InChI |

XJDCFHNMGQTJBU-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1C(=O)O)F)O)F |

Origine du produit |

United States |

Chemical Transformations and Derivatization Strategies

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a primary site for a range of chemical modifications, enabling the formation of esters, alcohols, amides, and acyl halides.

Esterification of hydroxybenzoic acids, including fluorinated analogs, is a fundamental transformation. One common method involves the reaction of the hydroxybenzoic acid with an alcohol in the presence of an acid catalyst. rasayanjournal.co.iniajpr.com For instance, the esterification of 3-hydroxybenzoic acid can be achieved by refluxing with methanol (B129727) and concentrated sulfuric acid for 8 hours to yield methyl 3-hydroxybenzoate. rasayanjournal.co.in A more general approach for esterifying hydroxybenzoic acids involves reacting the acid with a halogenated derivative of an aliphatic or cycloaliphatic hydrocarbon in a homogeneous liquid phase, facilitated by a non-quaternizable tertiary amine. google.com This method avoids the need for a biphasic medium and a strong base. google.com In the context of more complex syntheses, such as the preparation of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, an esterification step is employed following nitration of the aromatic ring. researchgate.netsemanticscholar.org

| Reactant | Reagents | Product | Yield | Reference |

| 3-Hydroxybenzoic acid | Methanol, Conc. H2SO4 | Methyl 3-hydroxybenzoate | - | rasayanjournal.co.in |

| 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | - | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | 86% | semanticscholar.org |

The carboxylic acid functionality can be readily reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to alcohols. libretexts.org The reaction typically proceeds via an aldehyde intermediate, which is further reduced to the alcohol and cannot be isolated. libretexts.org Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective for this transformation and can offer selectivity in the presence of other reducible functional groups like esters. commonorganicchemistry.com While direct reduction of the hydroxyl group of an alcohol is not feasible, it can be converted to a good leaving group, such as a tosylate, and then displaced by a hydride source like LiAlH₄ to yield the corresponding alkane. libretexts.org

| Starting Material | Reagent | Product | Notes | Reference |

| Carboxylic Acids | Lithium aluminum hydride (LiAlH₄) | Primary Alcohols | Aldehyde intermediate is not isolated. libretexts.org | libretexts.org |

| Carboxylic Acids | Borane-THF (BH₃-THF) | Primary Alcohols | Can be selective for carboxylic acids over esters. commonorganicchemistry.com | commonorganicchemistry.com |

| Alcohols | 1. TsCl, 2. LiAlH₄ | Alkanes | Two-step process involving tosylate formation. libretexts.org | libretexts.org |

The formation of amides from carboxylic acids is a crucial transformation in organic synthesis. Direct conversion can be challenging, often requiring the activation of the carboxylic acid. A structurally related compound, 2,6-Difluoro-3-hydroxybenzamide, highlights the existence of such amide derivatives. bldpharm.com In peptide synthesis, various coupling reagents are employed to facilitate amide bond formation. Hypervalent iodine reagents, for example, have been developed as efficient peptide coupling agents. nih.gov These reagents can mediate the coupling of N-protected amino acids with amino components in good to high yields. nih.gov

Carboxylic acids can be converted to more reactive acyl halides, which are versatile intermediates for further functionalization. A common method for forming acyl chlorides is treatment with thionyl chloride (SOCl₂). google.com For the synthesis of acyl fluorides, which offer advantages over acyl chlorides, reagents such as 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) can be used to directly convert carboxylic acids to acyl fluorides under mild conditions. beilstein-journals.org This method has been shown to be effective for a range of carboxylic acids, including those with various functional groups. beilstein-journals.org

| Starting Material | Reagent | Product | Key Feature | Reference |

| 2-Chloro-4,5-difluorobenzoic acid mixture | Thionyl chloride (SOCl₂) | 2-Chloro-4,5-difluorobenzoyl chloride | Formation of acyl chloride. google.com | google.com |

| Carboxylic Acids | 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃), DIPEA | Acyl Fluorides | Direct conversion to acyl fluoride (B91410) under mild conditions. beilstein-journals.org | beilstein-journals.org |

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group provides another handle for derivatization, primarily through alkylation to form ethers.

The hydroxyl group of hydroxybenzoic acids can be alkylated to form ethers. A general method involves reacting the hydroxybenzoic acid ester with an alkyl halide in the presence of a base like potassium carbonate in acetone. rasayanjournal.co.in For example, 3-hydroxy methyl benzoate (B1203000) can be etherified with various alkyl halides, and subsequent hydrolysis of the ester yields the corresponding 3-alkoxybenzoic acids. rasayanjournal.co.in This strategy protects the carboxylic acid as an ester during the etherification of the phenolic hydroxyl group.

Esterification of Phenolic Hydroxyl

The phenolic hydroxyl group of 2,5-Difluoro-3-hydroxybenzoic acid, like other phenols, can undergo esterification. This reaction is a common strategy to modify the properties of phenolic compounds. The process typically involves reacting the phenol (B47542) with an acylating agent, such as an acid chloride or anhydride, in the presence of a base or catalyst. While direct esterification of the phenolic hydroxyl on 2,5-Difluoro-3-hydroxybenzoic acid is not extensively detailed in the provided search results, the principles of phenol esterification are well-established in organic chemistry.

In broader contexts, phenolic acids are often esterified to enhance their utility. For instance, various alkyl esters of hydroxybenzoic acids have been prepared to study their antimicrobial activities. researchgate.net The esterification of phenolic compounds can also be achieved using enzymatic catalysts, such as lipase, which offers a high degree of selectivity. nih.govmdpi.com These general methods suggest that the phenolic hydroxyl of 2,5-Difluoro-3-hydroxybenzoic acid could be similarly converted to its corresponding ester, potentially altering its biological activity or physicochemical properties.

Aromatic Ring Functionalization

The substituted benzene (B151609) ring of 2,5-Difluoro-3-hydroxybenzoic acid is amenable to further functionalization, primarily through electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The outcome of such reactions on a substituted benzene ring is dictated by the electronic nature of the existing substituents. In 2,5-Difluoro-3-hydroxybenzoic acid, the hydroxyl (-OH) group is an activating, ortho-, para-director, while the fluorine (-F) and carboxylic acid (-COOH) groups are deactivating. wikipedia.orgmsu.edu

Nitration is a classic example of electrophilic aromatic substitution. lumenlearning.com The reaction introduces a nitro (-NO₂) group onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. msu.edulumenlearning.com The directing effects of the substituents on 2,5-Difluoro-3-hydroxybenzoic acid would influence the position of the incoming nitro group. While specific studies on the direct nitration of 2,5-Difluoro-3-hydroxybenzoic acid are not detailed in the provided results, nitration of similar structures, like 2,4-difluoro-3-chlorobenzoic acid, has been reported to proceed, albeit slowly due to the presence of electron-withdrawing groups, requiring elevated temperatures. semanticscholar.orgresearchgate.net In a related example, the nitration of 3-methoxy-4-hydroxybenzoic acid using nitric acid in acetic acid has also been successfully demonstrated. mdpi.com The resulting nitro-substituted derivatives, such as 2,5-difluoro-4-nitrobenzoic acid, are valuable intermediates for further synthesis. chemicalbook.comnih.gov

Table 1: Electrophilic Aromatic Substitution on Benzoic Acid Analogs

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-difluoro-3-chlorobenzoic acid | Concentrated nitric acid | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | 94% | semanticscholar.org |

Aryl halides, particularly those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org This reaction involves the replacement of a halogen on the aromatic ring by a nucleophile. The presence of electron-withdrawing groups ortho or para to the halogen stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the reaction. libretexts.orgnih.govmasterorganicchemistry.com

In 2,5-Difluoro-3-hydroxybenzoic acid, the fluorine atoms are potential leaving groups for SNAr reactions. The carboxylic acid group acts as an electron-withdrawing group, which can activate the ring towards nucleophilic attack. The rate of SNAr reactions is often dependent on the nature of the halogen, with fluorine typically being the most reactive leaving group in this context. chemistrysteps.com While specific examples of nucleophilic aromatic substitution on 2,5-Difluoro-3-hydroxybenzoic acid itself are not provided, the general principles suggest that its fluorine atoms could be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, under appropriate conditions. This strategy is widely used in the synthesis of complex molecules and functional materials. nih.gov

Diazotization is a process that converts a primary aromatic amine into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of functional groups onto an aromatic ring. researchgate.net This reaction sequence first requires the presence of an amino (-NH₂) group on the ring. Therefore, to apply this chemistry to 2,5-Difluoro-3-hydroxybenzoic acid, it would first need to be converted to an amino-derivative. A common route to achieve this is through the nitration of the aromatic ring followed by the reduction of the nitro group to an amine. msu.edu

For instance, a synthetic pathway for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves the nitration of the starting benzoic acid, followed by esterification, and then reduction of the nitro group to an amine using a palladium on carbon (Pd/C) catalyst. semanticscholar.orgresearchgate.net The resulting amino compound is then subjected to diazotization using reagents like sodium nitrite (B80452) in an acidic medium. semanticscholar.orggoogle.com The formed diazonium salt can then undergo various transformations, such as hydrolysis to introduce a hydroxyl group or other reactions to introduce halogens, cyano groups, or other functionalities. semanticscholar.orggoogle.com

Table 2: Diazotization and Subsequent Hydrolysis of a Functionalized Aniline (B41778)

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|

Design of Chemically Modified Derivatives for Specific Applications

The chemical modifications of 2,5-Difluoro-3-hydroxybenzoic acid and its analogs are often driven by the search for new molecules with specific biological or material properties. The strategic introduction or alteration of functional groups can lead to derivatives with enhanced activity or novel applications.

A key application area is in the development of pharmaceuticals. For example, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid serves as a crucial intermediate in the synthesis of new antimicrobial agents, specifically 3-quinolinecarboxylic acid derivatives. semanticscholar.orgresearchgate.net The synthesis of these complex antibacterial compounds relies on the functional group transformations of the benzoic acid core. semanticscholar.org

Similarly, derivatives of hydroxylated and fluorinated benzoic acids are explored as building blocks for protein kinase inhibitors. The synthesis of the drug bosutinib, for example, starts from 3-methoxy-4-hydroxybenzoic acid and involves a series of transformations including esterification, nitration, reduction, and amination to build the final complex structure. mdpi.com These examples highlight how the fundamental chemical transformations of substituted benzoic acids are employed to design and create high-value molecules for specific therapeutic applications.

Spectroscopic Characterization and Advanced Analytical Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

While the molecular formula of 2,5-Difluoro-3-hydroxybenzoic acid is established as C₇H₄F₂O₃, specific experimental HRMS/ESI-MS data, which would confirm this composition with high accuracy, is not present in the available scientific literature and databases.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a powerful technique for the trace analysis of complex mixtures, and its application can be extended to the analysis of fluorinated hydroxybenzoic acids like 2,5-Difluoro-3-hydroxybenzoic acid. This method offers high sensitivity and selectivity, which is essential for detecting and quantifying low levels of the compound in various matrices.

Method development for hydroxybenzoic acid derivatives often involves optimizing the chromatographic separation and the mass spectrometric detection. For instance, in the analysis of related hydroxybenzoic acids, reversed-phase chromatography with a C18 column is commonly employed. nih.gov The mobile phase typically consists of an aqueous component, often acidified with formic acid, and an organic solvent like methanol (B129727) or acetonitrile (B52724). vu.edu.au Gradient elution, where the solvent composition is changed over time, is frequently used to achieve optimal separation of multiple analytes. nih.gov

The mass spectrometric detection in UHPLC-MS/MS provides a high degree of specificity. For hydroxybenzoic acid isomers, the characteristic multiple reaction monitoring (MRM) transition of m/z 137 → 93 has been utilized. vu.edu.au This transition corresponds to the fragmentation of the deprotonated molecular ion [M-H]⁻ of the hydroxybenzoic acid. For 2,5-Difluoro-3-hydroxybenzoic acid, with a molecular weight of 174.10 g/mol , a specific MRM transition would be selected based on its unique fragmentation pattern under tandem mass spectrometry conditions. sigmaaldrich.com

The sensitivity of UHPLC-MS/MS allows for the detection of compounds at very low concentrations, often in the µg/kg or even lower range. nih.gov For instance, a method for other hydroxybenzoic acids achieved a lower limit of quantification of 0.01 µg/mL in plasma samples. nih.gov This level of sensitivity is crucial for various applications, including environmental monitoring and biomedical research.

Table 1: Representative UHPLC-MS/MS Parameters for Analysis of Hydroxybenzoic Acid Derivatives

| Parameter | Description |

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 stationary phase |

| Mobile Phase | Acidified water and methanol/acetonitrile gradient |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Monitoring | Multiple Reaction Monitoring (MRM) |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 2,5-Difluoro-3-hydroxybenzoic acid would exhibit characteristic absorption bands corresponding to its hydroxyl, carboxyl, and fluoro-substituted aromatic moieties.

The O-H stretching vibration of the hydroxyl group and the carboxylic acid's O-H group would appear as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching of the carboxylic acid group is expected to produce a strong absorption band typically in the range of 1700-1680 cm⁻¹. The presence of fluorine atoms on the benzene (B151609) ring will influence the C-F stretching vibrations, which are typically observed in the 1400-1000 cm⁻¹ region. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region.

The specific positions of these bands can be influenced by intramolecular and intermolecular hydrogen bonding. For example, an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group of the carboxylic acid, as seen in some hydroxybenzoic acid derivatives, can cause a shift in the C=O stretching frequency. nih.gov

Table 2: Expected IR Absorption Ranges for Functional Groups in 2,5-Difluoro-3-hydroxybenzoic acid

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Phenolic O-H | Stretching | 3500 - 3200 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Carboxylic Acid C=O | Stretching | 1700 - 1680 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-F | Stretching | 1400 - 1000 |

X-ray Diffraction (XRD)

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. units.it This technique would provide detailed information about the bond lengths, bond angles, and crystal packing of 2,5-Difluoro-3-hydroxybenzoic acid.

For related hydroxybenzoic acid derivatives, single-crystal XRD studies have revealed the formation of dimers through hydrogen bonding between the carboxylic acid groups of two molecules. nih.gov These dimers can then be further linked by other intermolecular interactions, such as C-H···O or π-π stacking interactions, to form a three-dimensional structure. nih.gov In the case of 3,4-Difluoro-2-hydroxybenzoic acid, inversion dimers are formed via pairs of O-H···O hydrogen bonds, creating R²₂(8) ring motifs. nih.gov

The presence of fluorine atoms in 2,5-Difluoro-3-hydroxybenzoic acid could lead to specific intermolecular interactions, such as C-H···F hydrogen bonds, which have been observed in the crystal structure of 3,4-Difluoro-2-hydroxybenzoic acid. nih.gov The analysis of the crystal structure would also reveal the planarity of the molecule and any intramolecular hydrogen bonds, such as between the hydroxyl group and the adjacent carbonyl oxygen. nih.gov

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a valuable tool for identifying the crystalline phase of a material and is often used for routine characterization of pharmaceutical solids. units.it The PXRD pattern is a fingerprint of a specific crystalline form and can be used to distinguish between different polymorphs or solvates. units.it

The PXRD pattern of a microcrystalline powder of 2,5-Difluoro-3-hydroxybenzoic acid would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice of the compound. This pattern can be compared to a reference pattern, either calculated from single-crystal XRD data or obtained from a known standard, to confirm the identity and purity of the crystalline phase. units.it

Furthermore, variable-temperature PXRD can be employed to study phase transitions and the thermal stability of the crystalline form. units.it This technique is particularly useful in identifying the formation of different crystalline phases upon heating or cooling. units.it

Other Advanced Characterization Techniques

In addition to the aforementioned techniques, other advanced analytical methods can provide further insights into the properties of 2,5-Difluoro-3-hydroxybenzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, would be essential for confirming the molecular structure in solution. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight and elemental composition of the compound. semanticscholar.org

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can be employed to investigate the thermal stability, melting point, and any phase transitions of the compound. nih.gov These techniques provide valuable information about the physical properties of the material.

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC)

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for assessing the purity of pharmaceutical intermediates and active compounds.

For 2,5-Difluoro-3-hydroxybenzoic acid, a reversed-phase HPLC method would likely be developed for purity analysis. This would typically involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile or methanol). The separation would be based on the differential partitioning of the target compound and any impurities between the stationary and mobile phases.

The HPLC analysis would yield a chromatogram showing a major peak corresponding to 2,5-Difluoro-3-hydroxybenzoic acid and potentially smaller peaks for any impurities. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions. The area of this peak would be proportional to its concentration, allowing for quantification. The purity of the sample would be determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The limit of detection (LOD) and limit of quantitation (LOQ) of the method would be established to define its sensitivity. sigmaaldrich.com

Typical Parameters for HPLC Analysis of 2,5-Difluoro-3-hydroxybenzoic acid

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or similar |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) |

| Detection | UV-Vis spectrophotometry, likely at a wavelength where the aromatic system absorbs |

| Retention Time | The time at which the main peak for the compound elutes |

| Purity Calculation | (Area of main peak / Total area of all peaks) x 100% |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic architecture of 2,5-Difluoro-3-hydroxybenzoic acid. By solving the Schrödinger equation for the molecule, albeit with approximations, these methods provide a detailed picture of electron distribution and energy levels, which in turn dictate the molecule's reactivity and spectroscopic signatures.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules and is a cornerstone of computational chemistry. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For 2,5-Difluoro-3-hydroxybenzoic acid, the presence of electron-withdrawing fluorine atoms and an electron-donating hydroxyl group, along with the carboxyl group on the benzene (B151609) ring, creates a complex electronic environment. The precise energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, are influenced by the interplay of these substituents.

Table 1: Calculated Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific energy values from computational studies are required for a complete data table.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red typically signifies areas of high electron density and negative electrostatic potential, often associated with lone pairs of electrons on electronegative atoms like oxygen. Conversely, blue indicates regions of low electron density and positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms.

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. Density functional theory (DFT) is a commonly employed method for these calculations. By simulating the vibrational modes of the molecule, a theoretical IR spectrum can be generated. Similarly, by calculating the magnetic shielding around each nucleus, a theoretical NMR spectrum can be produced.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR | Vibrational Frequency (cm⁻¹) | Data not available |

Note: Specific predicted values from computational studies are needed to populate this table.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to explore the interactions between a small molecule (ligand), such as 2,5-Difluoro-3-hydroxybenzoic acid, and a macromolecular target, typically a protein. These methods are fundamental in drug discovery and molecular biology.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For 2,5-Difluoro-3-hydroxybenzoic acid, the hydroxyl and carboxyl groups are likely to be key players in forming hydrogen bonds with amino acid residues in a protein's active site. The difluorinated benzene ring can participate in hydrophobic and aromatic stacking interactions.

Conformational analysis of 2,5-Difluoro-3-hydroxybenzoic acid involves identifying its stable three-dimensional shapes and the energy barriers between them. The molecule's flexibility, primarily due to the rotation around the single bond connecting the carboxyl group to the benzene ring, can be explored. Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, both in isolation and when bound to a receptor. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the stability of the ligand-receptor complex and the energetic landscape of binding.

Table 3: List of Compound Names

| Compound Name |

|---|

| 2,5-Difluoro-3-hydroxybenzoic acid |

| Oxygen |

| Hydrogen |

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

While specific structure-activity relationship (SAR) studies focused solely on 2,5-Difluoro-3-hydroxybenzoic acid are not extensively documented in the provided results, the broader context of hydroxybenzoic acids and their derivatives provides a framework for understanding how computational descriptors can be applied. For instance, in the study of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors, molecular docking studies revealed the importance of the carboxylate and adjacent hydroxyl groups for binding affinity. nih.gov The carboxylate group was found to form electrostatic interactions and hydrogen bonds with specific amino acid residues (Arg105 and Tyr102) in the active site of the SIRT5 enzyme, while the hydroxyl group formed a hydrogen bond with Val221. nih.gov These types of interactions are critical for the inhibitory activity of the molecule.

Computational descriptors, such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors, are fundamental in SAR modeling. For a related compound, 3-hydroxybenzoic acid, the computed logP is 1.50, indicating its relative hydrophilicity. nih.gov Such descriptors can be calculated for 2,5-Difluoro-3-hydroxybenzoic acid to predict its ADME (absorption, distribution, metabolism, and excretion) properties and potential biological activity. The presence of two fluorine atoms in 2,5-Difluoro-3-hydroxybenzoic acid would significantly influence its electronic properties, lipophilicity, and metabolic stability compared to its non-fluorinated analog, thereby impacting its SAR profile.

Interactive Data Table: Computational Descriptors for Related Hydroxybenzoic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

|---|---|---|---|

| 3-Hydroxybenzoic acid | C7H6O3 | 138.12 | 1.50 nih.gov |

| 3,5-Difluoro-2-hydroxybenzoic acid | C7H4F2O3 | 174.10 | Not available |

Investigation of pH-Dependent Stability and Degradation Pathways

The pH of the environment can significantly impact the stability and degradation of benzoic acid derivatives. While specific computational studies on the pH-dependent stability of 2,5-Difluoro-3-hydroxybenzoic acid are not available in the search results, the general behavior of similar compounds can provide insights. The carboxylic acid group of 2,5-Difluoro-3-hydroxybenzoic acid will exist in its protonated form at low pH and as a carboxylate anion at higher pH. The pKa value, which can be predicted computationally, determines the pH at which this transition occurs.

For example, the hydrolysis reaction in the synthesis of 2,4-difluoro-3-hydroxybenzoic acid is carried out in a hydrobromic acid solution at high temperatures (90-140 °C). google.com This indicates the stability of the final compound under strong acidic conditions. Computational models can be used to simulate the degradation pathways of 2,5-Difluoro-3-hydroxybenzoic acid under various pH conditions. These models can identify potential degradation products and the energy barriers associated with different degradation reactions, such as decarboxylation or oxidation.

The stability of related fluorinated compounds has also been a subject of investigation. For instance, the synthesis of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide involves the reaction of a dinitro compound with fluoride-containing reagents. mdpi.com The stability of the resulting fluorinated product is crucial for its potential application as a nitric oxide donor. mdpi.com Similarly, understanding the stability of 2,5-Difluoro-3-hydroxybenzoic acid is essential for its handling, storage, and potential applications.

Research Applications and Emerging Areas of Investigation

Application as Synthetic Intermediates and Building Blocks

The strategic placement of fluorine atoms and reactive functional groups on the aromatic ring of 2,5-Difluoro-3-hydroxybenzoic acid allows chemists to precisely manipulate its structure to build larger, more complex molecules. This has led to its widespread use as a foundational component in the synthesis of various high-value compounds.

Precursors in the Synthesis of Fluorine-Containing Pharmaceutical Agents

The introduction of fluorine into drug molecules can significantly enhance their medicinal properties, including metabolic stability, binding affinity, and bioavailability. 2,5-Difluoro-3-hydroxybenzoic acid serves as a key starting material for a number of fluorine-containing pharmaceuticals. The presence of fluorine is a critical factor for the inhibitory activity of many drugs. rhhz.net For instance, it is a precursor in the synthesis of complex molecules like Selumetinib, a MEK inhibitor used in cancer treatment. rhhz.net The synthesis of such pharmaceuticals often involves multi-step processes where the difluorinated benzoic acid core is modified and elaborated upon. The development of fluorine-containing drugs has been a rapidly growing area of research for over half a century, with approximately 20% of all commercial pharmaceuticals now containing fluorine. nih.gov

Development of Novel Antimicrobial Agents, particularly Fluoroquinolones

Fluoroquinolones are a major class of synthetic antibiotics known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org The incorporation of fluorine atoms into the quinolone structure is a key determinant of their antibacterial potency. nih.gov 2,5-Difluoro-3-hydroxybenzoic acid and its derivatives are crucial intermediates in the synthesis of new and more effective fluoroquinolone antibiotics. semanticscholar.orggoogle.com For example, it is a starting material for the preparation of Garenoxacin, a novel antibacterial medicine. google.com The development of new 3-quinolinecarboxylic acid derivatives from this compound is an important area of pharmaceutical research aimed at improving antibacterial effects and overcoming bacterial resistance. semanticscholar.org

Examples of Fluoroquinolone Antibiotics

| Antibiotic | Generation | Spectrum of Activity |

|---|---|---|

| Norfloxacin | Second | Primarily Gram-negative |

| Ciprofloxacin | Second | Broad-spectrum |

| Levofloxacin | Third | Enhanced activity against Gram-positive bacteria |

| Moxifloxacin | Fourth | Broad-spectrum with activity against anaerobes |

| Garenoxacin | Fourth | Broad-spectrum |

Synthesis of Anti-inflammatory Compounds

Inflammation is a key factor in a wide range of diseases. Research has shown that derivatives of difluorinated benzoic acids can possess significant anti-inflammatory properties. For instance, quinazolinone derivatives synthesized from related difluoro-amino-benzoates have demonstrated considerable anti-inflammatory activity in studies. researchgate.net The strategic modification of the 2,5-difluoro-3-hydroxybenzoic acid structure allows for the creation of novel compounds with the potential to modulate inflammatory pathways. The synthesis of novel anti-inflammatory agents is an active area of research, with a focus on developing compounds with improved efficacy and fewer side effects. nih.gov

Construction of Advanced Materials

Beyond its pharmaceutical applications, 2,5-Difluoro-3-hydroxybenzoic acid and its derivatives are also valuable in the field of materials science for the creation of high-performance materials.

Biphenyl derivatives are a class of organic molecules that are widely used in the fabrication of OLEDs and LCDs due to their unique electronic and optical properties. The introduction of fluorine atoms into these molecules can enhance their performance and stability. While direct synthesis from 2,5-Difluoro-3-hydroxybenzoic acid is not explicitly detailed in the provided results, the synthesis of various fluorinated biphenyls for these applications is a well-established area of research. The fluorination of molecules has been shown to improve the quality and efficiency of many applications. nih.gov

The unique electronic properties imparted by fluorine atoms make fluorinated organic compounds promising candidates for use as organic semiconductors. These materials are essential components in a variety of electronic devices. Furthermore, derivatives of fluorinated aromatic compounds are used in the synthesis of Polymers of Intrinsic Microporosity (PIMs). nih.gov PIMs are a class of polymers with a high degree of microporosity, making them suitable for applications such as gas separation and storage. The synthesis of dibenzodioxin-based PIMs often involves the use of fluorinated monomers to create polymers with specific porosity and functionalization. nih.gov

Integration into Amino Acid and Carbohydrate Analog Synthesis for Biological Research

The synthesis of unnatural amino acid and carbohydrate analogs is a powerful strategy for developing new therapeutic agents and tools for chemical biology. Incorporating fluorinated moieties can enhance metabolic stability, binding affinity, and bioavailability.

While the synthesis of fluorinated building blocks for medicinal chemistry is of high interest, for instance, the creation of 5-amino- and 5-hydroxy-3,3-difluoropiperidines, specific examples of integrating 2,5-Difluoro-3-hydroxybenzoic acid into amino acid or carbohydrate structures were not found in the reviewed literature. nih.gov The synthesis of derivatives from related starting materials, such as 5-aminosalicylic acid, to produce new bioactive compounds is a common practice, but direct application of 2,5-Difluoro-3-hydroxybenzoic acid in this context is not documented. mdpi.com

Mechanistic Biological Activity Studies (In Vitro and Ex Vivo)

Understanding how a compound interacts with biological systems at a molecular level is fundamental to pharmacology and drug discovery.

Enzyme Inhibition and Modulation Studies

The inhibition or modulation of specific enzymes is a primary mechanism of action for many therapeutic drugs. The structural features of 2,5-Difluoro-3-hydroxybenzoic acid make it a candidate for investigation as an enzyme inhibitor.

Research into the structure-activity relationships of benzoic acid derivatives as inhibitors of α-amylase, a key enzyme in carbohydrate digestion, reveals important trends. nih.gov This study demonstrated that the position and nature of substituents on the benzoic acid ring significantly impact inhibitory activity. For instance, a hydroxyl group at the 2-position was found to have a strong positive effect on inhibition, while a group at the 5-position tended to weaken the inhibitory capacity. nih.gov Although 2,5-Difluoro-3-hydroxybenzoic acid was not among the compounds tested, these findings suggest that the 2-fluoro and 5-fluoro substituents would have distinct and potentially conflicting effects on its inhibitory potential against α-amylase.

Furthermore, the 2-hydroxybenzoic acid scaffold is recognized as a "warhead" for designing selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolism and cancer. nih.gov Studies have identified derivatives of 2-hydroxybenzoic acid as potent and selective SIRT5 inhibitors. The core structure of 2,5-Difluoro-3-hydroxybenzoic acid contains a related 3-hydroxybenzoic acid moiety with fluorine substitutions, making it a plausible candidate for investigation against sirtuins or other enzyme families where hydroxybenzoic acids have shown activity.

Table 1: Inhibitory Effects of Benzoic Acid Derivatives on α-Amylase This table presents data for related compounds to illustrate structure-activity relationships, as detailed in a study by Sun et al., 2022. nih.gov

| Compound Name | Substituents | IC50 (mM) |

| Benzoic acid | - | >50 |

| 2-Hydroxybenzoic acid | 2-OH | 36.33 ± 1.15 |

| 3-Hydroxybenzoic acid | 3-OH | >50 |

| 4-Hydroxybenzoic acid | 4-OH | >50 |

| 2,3-Dihydroxybenzoic acid | 2-OH, 3-OH | 21.60 ± 0.52 |

| 2,4-Dihydroxybenzoic acid | 2-OH, 4-OH | 22.05 ± 0.81 |

| 2,5-Dihydroxybenzoic acid | 2-OH, 5-OH | 41.34 ± 1.03 |

| 3,4-Dihydroxybenzoic acid | 3-OH, 4-OH | 32.61 ± 0.77 |

| 2,3,4-Trihydroxybenzoic acid | 2-OH, 3-OH, 4-OH | 17.30 ± 0.73 |

| 3,4,5-Trihydroxybenzoic acid | 3-OH, 4-OH, 5-OH | 26.12 ± 0.94 |

Receptor Binding Characterization

The interaction of small molecules with biological receptors is a cornerstone of drug discovery and molecular biology. While direct receptor binding studies on 2,5-Difluoro-3-hydroxybenzoic acid are not extensively documented in publicly available research, the broader class of hydroxybenzoic acids has been a subject of such investigations. For instance, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase enzyme. nih.gov Molecular docking studies of these inhibitors revealed that the carboxylate and adjacent hydroxyl groups are crucial for binding to the enzyme's active site, forming electrostatic interactions and hydrogen bonds with key amino acid residues like Arg105, Tyr102, and Val221. nih.gov This highlights the potential for the specific arrangement of functional groups on the 2,5-Difluoro-3-hydroxybenzoic acid ring to engage in targeted interactions with biological macromolecules, a promising avenue for future research.

Investigation of Antimicrobial Mechanisms

Phenolic acids, including hydroxybenzoic acid derivatives, are known for their antimicrobial properties. Their mechanisms of action are generally multifaceted, targeting various aspects of microbial physiology. A primary mechanism involves the disruption of the bacterial cell membrane. The lipophilic nature of these compounds allows them to intercalate into the phospholipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components. nih.gov This disruption of the cell's physical barrier can ultimately lead to cell death.

Furthermore, these compounds can interfere with vital cellular functions by inhibiting essential enzymes, such as DNA gyrase, which is necessary for bacterial DNA replication. nih.gov The acidification of the cytoplasm by these acidic compounds can also contribute to their antimicrobial effect by denaturing proteins and disrupting metabolic processes. While these general mechanisms are well-established for phenolic acids, specific studies detailing the antimicrobial mechanisms of 2,5-Difluoro-3-hydroxybenzoic acid are needed to fully understand its potential as an antimicrobial agent. The presence of fluorine atoms is known to enhance the biological activity of many compounds, suggesting that this particular derivative could exhibit potent antimicrobial effects.

Elucidation of Plant Allelochemical Effects on Metabolic Pathways

In the realm of agriculture and plant science, benzoic acid derivatives are recognized as important signaling molecules and allelochemicals—compounds released by one plant that can influence the growth of another. nih.gov Benzoic acid itself is a precursor to salicylic (B10762653) acid, a key plant hormone involved in defense responses against pathogens. researchgate.net When plants are under attack, the synthesis and accumulation of benzoic acid and its conjugates can be induced. researchgate.net

Studies on fluorinated benzoates have shown that they can be metabolized by microorganisms, indicating that the introduction of fluorine into the environment via such compounds can lead to the formation of novel metabolites. nih.gov For instance, the bacterium Syntrophus aciditrophicus can reductively dehalogenate 3-fluorobenzoate, and in the process, forms a fluorocyclohexadiene metabolite. nih.gov This suggests that if 2,5-Difluoro-3-hydroxybenzoic acid were introduced into a plant-soil system, it could undergo microbial degradation, potentially leading to novel compounds with their own biological activities. Furthermore, the presence of such a compound could influence the metabolic pathways of surrounding plants, either by acting as a signaling molecule or by exerting phytotoxic effects. Research into how 2,5-Difluoro-3-hydroxybenzoic acid specifically affects plant metabolic pathways could reveal new strategies for weed management or for enhancing plant defense mechanisms.

Antiviral and Antifungal Activity Studies

The search for new antiviral and antifungal agents is a critical area of medical research. While specific studies on the antiviral and antifungal activity of 2,5-Difluoro-3-hydroxybenzoic acid are limited, research on closely related compounds provides promising indications. For example, a conjugate of 2,5-dihydroxybenzoic acid and gelatin has demonstrated potent antiviral activity against two members of the Alphaherpesvirinae subfamily, pseudorabies virus (PRV) and bovine herpesvirus type 1 (BoHV-1). nih.gov This conjugate was found to strongly inhibit the adsorption of the viruses to host cells, a critical first step in the viral life cycle. nih.gov

In the context of antifungal activity, 2,3-dihydroxybenzoic acid, isolated from the fruit of Flacourtia inermis, has been shown to be an effective inhibitor of several human opportunistic fungal pathogens, including various Aspergillus species and Chrysosporium species. researchgate.net The compound exhibited significant growth inhibition at concentrations ranging from 15-60 mg/ml. researchgate.net Additionally, other hydroxybenzoic acid derivatives, such as 3,4,5-trihydroxybenzoic acid, have also demonstrated antifungal activity against medically important fungi. scirp.orgresearchgate.net These findings suggest that 2,5-Difluoro-3-hydroxybenzoic acid warrants investigation for its potential antiviral and antifungal properties.

Applications in Renewable Energy Technologies

The development of efficient and stable renewable energy sources is a global priority. Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, and research is ongoing to improve their performance and longevity.

Additives for Perovskite Solar Cells to Enhance Performance and Stability

One area of active research is the use of additives in the perovskite layer to improve its quality and stability. Studies have shown that fluorinated benzoic acids can be effective additives for this purpose. For instance, the addition of 4-fluorobenzoic acid and 2,3,4,5,6-pentafluorobenzoic acid to methylammonium (B1206745) lead iodide (MAPbI₃)-based PSCs has been found to increase the activation energy for perovskite crystal nucleation. researchgate.net This leads to the formation of larger crystal grains, a reduction in defect formation, and improved electronic properties, all of which contribute to higher power conversion efficiency (PCE). researchgate.net The study reported that PSCs with 2,3,4,5,6-pentafluorobenzoic acid as an additive achieved a PCE of 20.50%, a significant improvement over pristine devices. researchgate.net The fluorinated benzoic acids can chelate with lead ions and form hydrogen bonds, which helps to passivate defects and reduce ion migration, thereby enhancing the stability of the solar cells. researchgate.net These findings strongly suggest that 2,5-Difluoro-3-hydroxybenzoic acid could also serve as a beneficial additive in perovskite solar cells, potentially leading to further improvements in their performance and stability.

| Additive | Power Conversion Efficiency (PCE) | Reference |

| Pristine (No Additive) | 18.53% | researchgate.net |

| 4-Fluorobenzoic Acid | 19.25% | researchgate.net |

| 2,3,4,5,6-Pentafluorobenzoic Acid | 20.50% | researchgate.net |

Material Science Innovations

Beyond its potential in biological and energy applications, the unique chemical structure of 2,5-Difluoro-3-hydroxybenzoic acid makes it a candidate for the development of novel materials. While specific innovations utilizing this exact compound are not yet widely reported, the broader class of fluorinated hydroxybenzoic acids is being explored in material science. For example, these types of molecules can serve as building blocks for the synthesis of liquid crystals, which are essential components of display technologies. The introduction of fluorine atoms can significantly influence the mesophase behavior and electro-optical properties of these materials. Further research into the polymerization and self-assembly of 2,5-Difluoro-3-hydroxybenzoic acid could lead to the creation of new polymers and other advanced materials with unique and valuable properties.

Engineering Physical Properties of Hydrogen-Bonded Liquid Crystals (HBLCs)

The incorporation of fluorinated benzoic acids into hydrogen-bonded liquid crystal (HBLC) mixtures is a known strategy to tailor their physical properties for various electro-optical applications. Research in this area has explored how the position of fluorine atoms on the benzoic acid ring influences key parameters of the resulting HBLC.

One study investigated the effects of mixing various difluoro-benzoic acids, including the 2,5-isomer, with HBLCs composed of alkylbenzoic acids. The primary findings indicated that the addition of these fluorinated compounds impacts the dielectric anisotropy (Δε), elastic constants (K11 and K33), and threshold voltage of the liquid crystal mixture. The position of the fluorine substituents was found to be a critical factor in determining the extent and nature of these changes. However, specific data quantifying the precise effects of 2,5-Difluoro-3-hydroxybenzoic acid on these properties are not provided in the available literature. Without such data, a detailed analysis of its potential for engineering HBLC properties cannot be fully realized.

Development of Hydrophobic Materials

The use of fluorinated compounds to create water-repellent surfaces is a well-established field of materials science. The low surface energy of fluorine atoms is leveraged to produce hydrophobic and even superhydrophobic coatings. These materials find applications in self-cleaning surfaces, anti-icing coatings, and moisture-resistant electronics.

However, a review of current research reveals no specific studies that utilize 2,5-Difluoro-3-hydroxybenzoic acid for the development of hydrophobic materials. While the general principles of using fluorinated molecules to lower surface energy are understood, the specific methodologies, surface morphologies, and resulting contact angles associated with the use of this particular compound have not been documented. The influence of the hydroxyl and carboxyl groups in conjunction with the fluorine atoms on the ultimate hydrophobic properties of a surface treated with this compound remains an open area for investigation.

Conclusions and Future Perspectives in 2,5 Difluoro 3 Hydroxybenzoic Acid Research

Summary of Current Research Landscape

Current research involving aromatic compounds structurally similar to 2,5-Difluoro-3-hydroxybenzoic acid is predominantly centered on their application as key intermediates in the synthesis of complex, biologically active molecules. For instance, related compounds such as 2,4-difluoro-3-hydroxybenzoic acid serve as crucial starting materials for the preparation of advanced antibacterial agents, including quinolone-based drugs like Garenoxacin. google.com Similarly, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is a documented intermediate for another class of antimicrobial 3-quinolinecarboxylic acid derivatives. researchgate.netsemanticscholar.org

This established utility strongly suggests that the primary role of 2,5-Difluoro-3-hydroxybenzoic acid in the current research landscape is that of a specialized chemical scaffold. Its trifunctional nature—a carboxylic acid, a hydroxyl group, and two fluorine substituents on a benzene (B151609) ring—offers multiple reaction sites for constructing larger, more complex molecules. The fluorine atoms, in particular, are valued for their ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity in the final target compounds, which are often pharmaceuticals. Consequently, the bulk of existing research focuses on incorporating this and similar fluorinated synthons into drug discovery programs.

Identification of Promising New Synthetic Avenues

While direct, optimized synthetic routes for 2,5-Difluoro-3-hydroxybenzoic acid are not extensively detailed in publicly available literature, several promising avenues can be identified by examining the synthesis of its isomers and analogues. These established methods provide a blueprint for developing novel and efficient pathways.

A common strategy involves the multi-step transformation of more heavily fluorinated starting materials. For example, the synthesis of 2,4-difluoro-3-hydroxybenzoic acid has been achieved from 3,4,5-trifluoronitrobenzene through a sequence of reactions including methoxylation, reduction, bromination, deamination, cyanation, and finally, hydrolysis. google.com Another approach, used for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, starts with a substituted chlorobenzoic acid and proceeds through nitration, esterification, reduction, and diazotization/hydrolysis. researchgate.net

Promising new avenues for the synthesis of 2,5-Difluoro-3-hydroxybenzoic acid could involve:

Regioselective Functionalization: Developing novel methods for the selective functionalization of readily available difluorobenzene or trifluorobenzene derivatives. This could involve directed ortho-metalation, followed by carboxylation and hydroxylation, where the directing groups guide the reagents to the desired positions.

Catalytic Methods: Employing modern transition-metal-catalyzed cross-coupling reactions to introduce the carboxyl and hydroxyl functionalities onto a pre-functionalized difluoroaromatic core. This could offer milder reaction conditions and improved yields compared to classical methods.

Flow Chemistry: Adapting multi-step syntheses to continuous flow reactors. This approach can enhance safety, particularly when handling hazardous intermediates or exothermic reactions, improve reproducibility, and allow for more rapid optimization of reaction conditions.

| Starting Material | Key Transformation Steps | Target Compound | Reference |

| 3,4,5-Trifluoronitrobenzene | Methoxylation, Reduction, Bromination, Deamination, Cyanation, Hydrolysis | 2,4-Difluoro-3-hydroxybenzoic acid | google.com |

| 2,4-Difluoro-3-chlorobenzoic acid | Nitration, Esterification, Reduction, Diazotization, Hydrolysis | 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | researchgate.net |

| 3-Fluoro-4-methoxybenzoic acid | Demethylation with HBr/Acetic Acid | 3-Fluoro-4-hydroxybenzoic acid | prepchem.com |

This table presents synthetic strategies for compounds analogous to 2,5-Difluoro-3-hydroxybenzoic acid, suggesting potential routes for its synthesis.

Untapped Potential in Material Science and Biological Applications

Beyond its role as a synthetic intermediate, the intrinsic properties of 2,5-Difluoro-3-hydroxybenzoic acid itself remain largely unexplored, representing a significant area of untapped potential.

Material Science: Fluorinated benzoic acids have found applications in the field of liquid crystals. For example, 2-fluoro-4-hydroxybenzoic acid is used to synthesize mesogens, where the fluorine substituent influences the phase behavior and physical properties of the material. ossila.com The presence of two fluorine atoms in 2,5-Difluoro-3-hydroxybenzoic acid could offer even more pronounced effects on properties like dielectric anisotropy, viscosity, and thermal stability. This makes it a compelling candidate for the design of novel liquid crystalline materials, advanced polymers, or other functional organic materials where precise tuning of electronic and intermolecular interactions is required.

Biological Applications: The direct biological activity of 2,5-Difluoro-3-hydroxybenzoic acid is another area ripe for investigation. Many hydroxybenzoic acid derivatives are known to possess a range of biological effects. For instance, gentisic acid (2,5-dihydroxybenzoic acid), a non-fluorinated analogue, exhibits antioxidant and anti-inflammatory properties. nih.gov A comprehensive study of various hydroxybenzoic acids revealed significant antioxidant and antimicrobial activities, with the position of the hydroxyl groups greatly influencing their efficacy. nih.govnih.govmdpi.com

The introduction of fluorine atoms could potentially enhance these inherent biological activities. Fluorination is a well-known strategy in medicinal chemistry to increase metabolic stability and cell membrane permeability. Therefore, 2,5-Difluoro-3-hydroxybenzoic acid and its simple derivatives could be investigated for:

Antioxidant Activity: The electron-withdrawing nature of fluorine could modulate the radical-scavenging potential of the phenolic hydroxyl group. nih.gov

Antimicrobial and Antifungal Properties: It could be screened against a panel of pathogenic bacteria and fungi, as its structure combines features of known antimicrobial phenolic acids and fluorinated aromatics. mdpi.com

Enzyme Inhibition: Many simple aromatic acids are known to be enzyme inhibitors; the specific substitution pattern of this compound may allow it to act as a targeted inhibitor for certain enzymes.

| Compound Family | Observed Biological Activities | Potential for 2,5-Difluoro-3-hydroxybenzoic acid | Reference(s) |

| Dihydroxybenzoic Acids | Antioxidant, Anti-inflammatory, Antimicrobial | Investigation of intrinsic antioxidant and antimicrobial properties. | nih.govmdpi.com |

| p-Hydroxybenzoic Acid Derivatives | Antimicrobial, Antialgal, Antiviral, Antioxidant | Screening for a broad range of biological activities. | researchgate.net |

| Salicylic (B10762653) Acid Conjugates | Fungicidal, Plant Resistance Induction | Development of derivatives for agrochemical applications. |

This table summarizes known activities of related benzoic acids, highlighting the untapped potential for direct biological applications of 2,5-Difluoro-3-hydroxybenzoic acid.

Interdisciplinary Research Opportunities

The unique structural features of 2,5-Difluoro-3-hydroxybenzoic acid make it an ideal candidate for collaborative, interdisciplinary research projects.

Chemical Biology and Medicinal Chemistry: The compound can serve as a valuable scaffold for creating focused libraries of new molecules. The fluorine atoms can be used as sensitive probes for studying drug-receptor interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for probing molecular environments without the need for isotopic labeling.

Materials Science and Engineering: Collaborations between synthetic organic chemists and materials scientists could lead to the development of novel fluorinated polymers or liquid crystals. The predictable, strong dipole moment induced by the C-F bonds can be exploited to create materials with tailored optical or electronic properties.

Pharmacology and Biochemistry: The potential for this molecule to have intrinsic biological activity invites collaboration with pharmacologists to screen it for various effects and to elucidate its mechanism of action. Its structural similarity to salicylic acid also suggests potential applications in developing new non-steroidal anti-inflammatory drugs (NSAIDs).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-Difluoro-3-hydroxybenzoic acid, and what challenges arise in regioselective fluorination?

- Methodological Answer : Synthesis typically involves halogenation of a benzoic acid precursor. For example, fluorination via nucleophilic aromatic substitution (SNAr) using KF or CsF under anhydrous conditions at elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO. Regioselectivity challenges arise due to competing substitution at ortho/para positions; directing groups (e.g., hydroxyl or methyl) can improve selectivity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the desired isomer .

Q. How is 2,5-Difluoro-3-hydroxybenzoic acid characterized to confirm its structural integrity?

- Methodological Answer : A combination of spectroscopic techniques is employed:

- NMR : <sup>19</sup>F NMR distinguishes fluorine environments (δ -110 to -130 ppm for aromatic fluorines), while <sup>1</sup>H NMR identifies hydroxyl and carboxylic protons.

- IR Spectroscopy : Confirms carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C7H4F2O3, MW 174.10 g/mol).

Cross-referencing with computational models (e.g., DFT) or crystallographic data (if available) enhances accuracy .

Q. What are the primary applications of 2,5-Difluoro-3-hydroxybenzoic acid in medicinal chemistry?

- Methodological Answer : Its structural similarity to salicylic acid makes it a candidate for:

- Enzyme Inhibition : Fluorine atoms enhance binding to cyclooxygenase (COX) enzymes, potentially improving anti-inflammatory activity.

- Prodrug Development : Esterification of the carboxylic acid group (e.g., methyl ester) increases bioavailability.

- Metal Chelation : The hydroxyl and carboxylate groups enable coordination with metal ions, useful in catalysis or imaging agents .

Advanced Research Questions

Q. How do fluorine substituents at positions 2 and 5 influence the compound’s reactivity in esterification or amidation reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates the carboxylic acid toward nucleophilic attack, facilitating esterification (e.g., with methanol/H2SO4) or amidation (e.g., with EDCl/HOBt). However, steric hindrance from adjacent fluorines may reduce reaction rates. Kinetic studies (monitored via TLC or HPLC) and computational modeling (e.g., Hammett plots) can quantify these effects. Alternative catalysts (e.g., DMAP) or microwave-assisted synthesis may optimize yields .

Q. How can researchers resolve contradictions in biological assay data (e.g., inconsistent IC50 values) for this compound?

- Methodological Answer : Contradictions may arise from impurities, solvent effects, or assay variability. Strategies include:

- Purity Validation : Reanalyze compound purity via HPLC or LC-MS.

- Dose-Response Repetition : Conduct triplicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Structural Analog Comparison : Compare results with 3,5-difluoro or 2,4-difluoro isomers to identify substituent-specific trends .

Q. What advanced analytical techniques are recommended for studying its interaction with proteins or DNA?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) with immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

- X-ray Crystallography : Resolves 3D binding modes in enzyme complexes.

- Fluorescence Quenching : Monitors interactions via fluorescence lifetime changes (e.g., with tryptophan residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.